molecular formula C21H26N2O B15293377 6-Methoxy-N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine

6-Methoxy-N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine

Cat. No.: B15293377
M. Wt: 322.4 g/mol
InChI Key: MRQZZXHSUJAGCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine is a complex organic compound that belongs to the class of indene derivatives. This compound is characterized by its unique structure, which includes a methoxy group, a dimethylamino group, and a pyridinyl ethyl group attached to an indene backbone. It is used as an intermediate in the synthesis of various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indene Backbone: The indene backbone can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.

    Attachment of the Pyridinyl Ethyl Group: The pyridinyl ethyl group can be attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

    Dimethylation: The final step involves the dimethylation of the amino group using a methylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

6-Methoxy-N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 6-Methoxy-N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine: A closely related compound with a similar structure but different methylation pattern.

    N,N-Dimethyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine: Lacks the methoxy group, leading to different chemical properties and reactivity.

Uniqueness

6-Methoxy-N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a pharmacologically active compound and its versatility in synthetic applications.

Properties

Molecular Formula

C21H26N2O

Molecular Weight

322.4 g/mol

IUPAC Name

2-[6-methoxy-3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]-N,N-dimethylethanamine

InChI

InChI=1S/C21H26N2O/c1-15(20-7-5-6-11-22-20)21-16(10-12-23(2)3)13-17-14-18(24-4)8-9-19(17)21/h5-9,11,14-15H,10,12-13H2,1-4H3

InChI Key

MRQZZXHSUJAGCV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)C2=C(CC3=C2C=CC(=C3)OC)CCN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.